1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is also known by its systematic name, (3R,4S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two carboxylic acid groups and a hydroxyl group.
Preparation Methods
The synthesis of 1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes a series of reactions to introduce the carboxylic acid and hydroxyl groups.
Protection of Functional Groups: The hydroxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Formation of Ester: The carboxylic acid groups are esterified using appropriate reagents and conditions to form the desired ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1,4-Piperidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
1,4-Piperidinedicarboxylic acid, 3-methyl-, 1-(1,1-dimethylethyl) ester: This compound has a methyl group instead of a hydroxyl group, which affects its chemical reactivity and biological activity.
1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate: This compound has an ethyl group instead of a tert-butyl group, which influences its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18NO5- |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
RIZCQEWQJRFDHL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)[O-] |
Origin of Product |
United States |
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